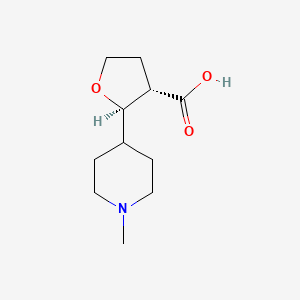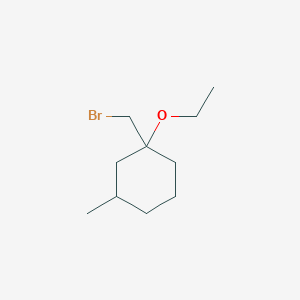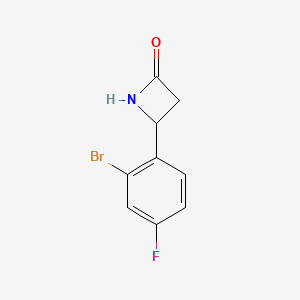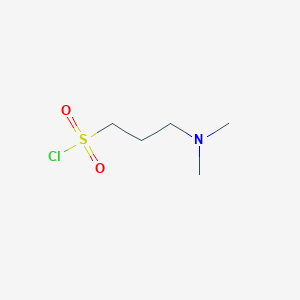
3-(Dimethylamino)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H12ClNO2S. It is known for its reactivity and is used in various chemical synthesis processes. This compound is often utilized in the preparation of other chemical entities due to its functional groups, which allow it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)propane-1-sulfonyl chloride typically involves the reaction of 3-(dimethylamino)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction can be represented as follows:
3-(Dimethylamino)propanol+Chlorosulfonic acid→3-(Dimethylamino)propane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 3-(dimethylamino)propane-1-sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Typically carried out in aqueous media, often with a base to neutralize the hydrochloric acid formed.
Reduction Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the sulfonyl chloride group.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate thioesters can be formed.
Hydrolysis Product: 3-(Dimethylamino)propane-1-sulfonic acid.
Reduction Product: 3-(Dimethylamino)propane-1-sulfonamide.
Scientific Research Applications
3-(Dimethylamino)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)propane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to the nucleophile.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propane-1-sulfonic acid: The hydrolysis product of 3-(dimethylamino)propane-1-sulfonyl chloride.
3-(Dimethylamino)propane-1-sulfonamide: The reduction product of this compound.
1-Propanesulfonyl chloride: A related compound with a similar sulfonyl chloride functional group but lacking the dimethylamino substituent.
Uniqueness
This compound is unique due to the presence of both the dimethylamino and sulfonyl chloride functional groups. This combination imparts distinct reactivity, making it a versatile reagent in organic synthesis. The dimethylamino group can also influence the compound’s solubility and reactivity, differentiating it from other sulfonyl chlorides.
Properties
Molecular Formula |
C5H12ClNO2S |
|---|---|
Molecular Weight |
185.67 g/mol |
IUPAC Name |
3-(dimethylamino)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H12ClNO2S/c1-7(2)4-3-5-10(6,8)9/h3-5H2,1-2H3 |
InChI Key |
NNMNSJXDCAKREI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


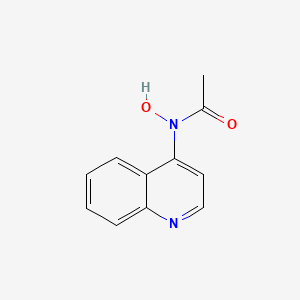
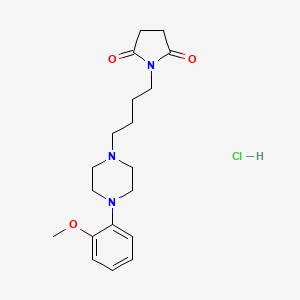
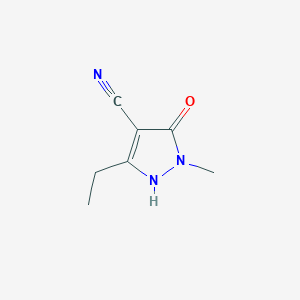
![4-Bromobenzo[b]thiophen-5-amine](/img/structure/B13319069.png)

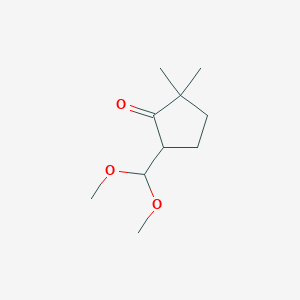
amine](/img/structure/B13319089.png)
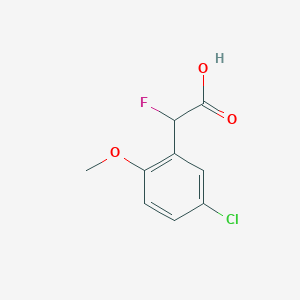
![3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine](/img/structure/B13319102.png)

![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13319123.png)
